molecular formula C11H9F3N4O3 B2528759 N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine CAS No. 321533-60-2

N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine

Cat. No. B2528759
CAS RN: 321533-60-2
M. Wt: 302.213
InChI Key: NQSKZPSRWXWWEF-UHFFFAOYSA-N
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Description

The compound "N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is further modified with a nitro group, a trifluoromethoxy phenyl group, and a methyl group, which could potentially contribute to its biological activity and chemical reactivity.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been described in the literature. For instance, a series of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were prepared starting from a phenyl-trifluoromethyl pyrazolopyridine compound via selective N-alkylation and subsequent reaction with various amines . Although the exact synthesis of "N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine" is not detailed, similar synthetic routes involving selective functionalization and nitration could be employed.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can exhibit a range of interactions, including hydrogen bonding. For example, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into sheets by a combination of hydrogen bonds . Such hydrogen bonding patterns are crucial for the stability and crystalline structure of these compounds. The presence of substituents like the trifluoromethoxy group could influence the electronic distribution and hydrogen bonding capabilities of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, 3,4,5-Trinitropyrazole reacts with ammonia, amines, and other nucleophiles, leading to nucleophilic substitution of the nitro group . The methylated derivative of this compound also reacts with nucleophiles, with substitutions occurring regioselectively . This suggests that "N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine" could participate in similar nucleophilic substitution reactions, potentially at the nitro group position.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. The introduction of a trifluoromethoxy group, for example, could increase the compound's lipophilicity and potentially its ability to cross biological membranes . The nitro group is likely to contribute to the compound's acidity and reactivity, while the methyl group could affect its steric profile. These properties are important when considering the compound's potential as a pharmaceutical agent, as they will affect its pharmacokinetics and pharmacodynamics.

Scientific Research Applications

Molecular Structure and Reactivity

Pyrazole derivatives exhibit diverse molecular structures and reactivity profiles, making them subjects of interest in chemical synthesis and material science. For instance, studies on pyrazole derivatives have highlighted their ability to form complex hydrogen-bonded structures, which are essential in understanding molecular interactions and designing new materials. The analysis of such compounds contributes to advancements in crystallography and materials science, providing insights into the molecular architecture and potential applications in developing new compounds with tailored properties (Portilla et al., 2007).

Synthetic Applications

Synthetic chemistry benefits from the versatility of pyrazole derivatives, as demonstrated in their reactivity towards the formation of diverse heterocyclic compounds. For example, the synthesis of trinitropyrazole derivatives from pyrazoles underlines the chemical flexibility of such frameworks, enabling the production of compounds with varied functional groups and potential applications in materials science and pharmaceuticals (Dalinger et al., 2013).

Drug Design and Biological Activities

Pyrazole derivatives have been explored for their biological activities, offering a foundation for drug design and discovery. Research on pyrazole-based compounds has revealed their potential in addressing various medical challenges, including antimicrobial, antifungal, and antitumor activities. These findings are pivotal in the pharmaceutical industry, providing a pathway for the development of new therapeutic agents (Titi et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. For instance, compounds containing nitro groups can be explosive under certain conditions .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields such as pharmaceuticals, agrochemistry, and materials science .

properties

IUPAC Name

N-methyl-4-nitro-2-[4-(trifluoromethoxy)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O3/c1-15-10-9(18(19)20)6-16-17(10)7-2-4-8(5-3-7)21-11(12,13)14/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSKZPSRWXWWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine

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